molecular formula C21H23F3NO5PS B12859979 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide

1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide

Cat. No.: B12859979
M. Wt: 489.4 g/mol
InChI Key: VAFCRULEGOCTTC-UHFFFAOYSA-N
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Description

This compound features a highly complex polycyclic framework incorporating a phosphorus atom (λ⁵-phosphorus), two oxygen atoms (12,14-dioxa), and a trifluoromethanesulfonamide group (-SO₂N(CF₃)). The phosphorus center likely adopts a trigonal bipyramidal geometry due to its λ⁵ oxidation state, which is uncommon in organic phosphates. While direct studies on this compound are absent in the provided evidence, analogs with sulfonamide or phosphorus-containing moieties offer insights into its behavior .

Properties

Molecular Formula

C21H23F3NO5PS

Molecular Weight

489.4 g/mol

IUPAC Name

1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide

InChI

InChI=1S/C21H23F3NO5PS/c22-21(23,24)32(27,28)25-31(26)29-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)30-31/h9-13,15H,1-8H2,(H,25,26)

InChI Key

VAFCRULEGOCTTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(=O)(O3)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide involves multiple steps. The starting materials typically include trifluoromethyl compounds and methanesulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to facilitate the formation of the phosphapentacyclo framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The trifluoromethyl and methanesulfonamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perfluidone (1,1,1-Trifluoro-N-(4-Phenylsulfonyl-o-Tolyl)Methanesulfonamide)

  • Structure : Aromatic sulfonamide with a trifluoromethyl group and phenylsulfonyl substituent.
  • Key Differences : Lacks the polycyclic phosphorus-oxygen backbone present in the target compound.
  • Bioactivity : Registered as a herbicide (Trade: Destun) with systemic action, inhibiting acetolactate synthase (ALS) in plants .
  • Reactivity : The trifluoromethanesulfonamide group enhances metabolic stability and lipophilicity, traits shared with the target compound.

Potassium Macrocyclic Quinoxaline Derivative

  • Structure: Macrocyclic quinoxaline with tetraazatetracyclic framework and carboxylate substituent.
  • Key Differences : Contains nitrogen-rich macrocycles instead of phosphorus-oxygen polycycles.
  • The target compound’s rigidity may similarly enhance selective binding to enzymes .

N-Ethyl Perfluorooctane Sulfonamide (EtFOSA)

  • Structure : Linear perfluorinated sulfonamide with an ethyl group.
  • Key Differences : Lacks cyclic architecture and phosphorus.
  • Applications : Used as an insecticide (sulfluramid). Perfluorinated chains confer extreme chemical stability, whereas the target compound’s polycyclic structure may degrade more readily in the environment .

Structural and Functional Analysis Table

Compound Core Structure Key Functional Groups Bioactivity/Use Reference
Target Compound Phosphapentacyclo framework λ⁵-Phosphorus, 12,14-dioxa, -SO₂N(CF₃) Hypothesized kinase inhibition*
Perfluidone Aromatic sulfonamide -SO₂N(CF₃), phenylsulfonyl Herbicide (ALS inhibitor)
Macrocyclic Quinoxaline Tetraazatetracyclo[12.6.2.1] Quinoxaline, carboxylate Pim-1/Pim-2 kinase inhibitor
EtFOSA Linear perfluorinated chain -SO₂N(C₂H₅), -C₈F₁₇ Insecticide

*Bioactivity inferred from structural parallels to kinase inhibitors like the macrocyclic quinoxaline derivative .

Biological Activity

1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide represents a novel compound with significant potential for various biological applications due to its unique structural features and reactivity.

Chemical Structure and Properties

This compound features a complex cyclic framework that incorporates trifluoromethyl and sulfonamide functionalities. The molecular formula is C35H19F9NO5PSC_{35}H_{19}F_9NO_5PS. Its intricate structure is likely to influence its biological activity significantly.

The biological activity of this compound is hypothesized to be influenced by several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Targets : The sulfonamide group may facilitate interactions with proteins or receptors in biological systems.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into potential biological activities:

Compound NameKey FeaturesUnique Aspects
MethanesulfonamideContains sulfonamide groupSimpler structure without fluorination
Trifluoromethyl sulfonamidesTrifluoromethyl group presentOften used in pharmaceuticals
PhosphonatesContains phosphorusKnown for biological activity but lacks complex cyclic structure

The unique trifluoromethyl and phosphorous components may enhance the reactivity and bioactivity of this compound compared to simpler analogs.

Experimental Findings

In vitro studies on related phosphonates have shown:

  • Cell Viability Assays : Compounds with similar structures reduced cell viability in various cancer cell lines by inducing apoptosis.
  • Enzyme Inhibition Studies : Some studies indicated effective inhibition of key metabolic enzymes, leading to altered cellular metabolism.

Future Directions

Further research is necessary to elucidate the specific biological activities of 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide:

  • Synthesis and Characterization : Developing robust synthetic routes to produce this compound in higher yields will facilitate further testing.
  • Biological Testing : Comprehensive biological assays are required to assess the pharmacodynamics and pharmacokinetics of the compound.

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